molecular formula C12H23NO3 B8489898 Tert-butyl 3-(1-hydroxy-2-methylpropyl)azetidine-1-carboxylate CAS No. 1257294-27-1

Tert-butyl 3-(1-hydroxy-2-methylpropyl)azetidine-1-carboxylate

Cat. No.: B8489898
CAS No.: 1257294-27-1
M. Wt: 229.32 g/mol
InChI Key: GFOPWJWGUSUBLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-(1-hydroxy-2-methylpropyl)azetidine-1-carboxylate is a chemical compound with a complex structure that includes an azetidine ring, a hydroxy group, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 3-(1-hydroxy-2-methylpropyl)azetidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of azetidine with tert-butyl chloroformate in the presence of a base to form the tert-butyl ester. The hydroxy group is introduced through subsequent reactions involving appropriate reagents and conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(1-hydroxy-2-methylpropyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the ester group can produce alcohols .

Scientific Research Applications

Tert-butyl 3-(1-hydroxy-2-methylpropyl)azetidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Tert-butyl 3-(1-hydroxy-2-methylpropyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxy group and azetidine ring play crucial roles in its reactivity and binding to target molecules. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(1-hydroxy-2-methylpropyl)azetidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

1257294-27-1

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

IUPAC Name

tert-butyl 3-(1-hydroxy-2-methylpropyl)azetidine-1-carboxylate

InChI

InChI=1S/C12H23NO3/c1-8(2)10(14)9-6-13(7-9)11(15)16-12(3,4)5/h8-10,14H,6-7H2,1-5H3

InChI Key

GFOPWJWGUSUBLC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1CN(C1)C(=O)OC(C)(C)C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium borohydride (237 mg, 6.26 mmol) was added to a solution of 3-(isobutyryl)azetidine-1-carboxylic acid tert-butyl ester (0.95 g, 4.18 mmol) in ethanol (7.5 mL). The resulting reaction mixture was stirred at RT for 2 h. Saturated hydrogen carbonate (25 mL) was added and the resulting mixture was stirred for further 15 min. The aqueous phase was extracted with dichloromethane (3×25 mL). The organic layer was dried over sodium sulfate and the solvents reduced in vacuo to give the crude product as yellow oil. The residue was purified by column chromatography (Si—PCC, ethyl acetate: cyclohexane: gradient 0:100 to 40:60). The solvents were reduced in vacuo to afford the title compound as colourless oil (840 mg, 88%). 1H NMR (400 MHz, CDCl3): δ 3.91-3.90 (3H, m), 3.71 (1H, dd, J=8.54, 6.04 Hz), 3.51 (1H, dd, J=7.21, 4.97 Hz), 2.70-2.63 (1H, m), 1.65-1.63 (1H, m), 1.44 (9H, s), 0.90 (6H, t, J=6.59 Hz).
Quantity
237 mg
Type
reactant
Reaction Step One
Quantity
0.95 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Yield
88%

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